molecular formula C24H19N3O4 B2954201 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 851094-61-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2954201
CAS No.: 851094-61-6
M. Wt: 413.433
InChI Key: RWXWYQPETAHLCW-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C24H19N3O4 and its molecular weight is 413.433. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The affected biochemical pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces. These properties impact the bioavailability of the compound, determining how much of it reaches the target site to exert its effect .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the nervous system due to the inhibition of cholinesterase enzymes . This can lead to various effects on the body, depending on the specific type of cholinesterase enzyme that is inhibited.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body . Additionally, factors such as temperature and light can affect the stability of the compound, potentially impacting its efficacy .

Biochemical Analysis

Biochemical Properties

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, the compound’s benzodioxin moiety allows it to interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its biochemical effects.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism . For instance, the compound can impact the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation and oxidative stress . Furthermore, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-22(21(16-7-3-1-4-8-16)17-9-5-2-6-10-17)25-24-27-26-23(31-24)18-11-12-19-20(15-18)30-14-13-29-19/h1-12,15,21H,13-14H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXWYQPETAHLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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